molecular formula C23H25NO3 B11295353 6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B11295353
M. Wt: 363.4 g/mol
InChI Key: ARURDPBQYKDPGE-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its complex structure, which includes an ethyl group, a hydroxy group, a phenyl group, and a piperidin-1-ylmethyl group attached to the chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the piperidin-1-ylmethyl group: This can be achieved through a nucleophilic substitution reaction using piperidine and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine, aluminum chloride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler compound with a similar chromen-2-one core but lacking the additional substituents.

    Warfarin: An anticoagulant drug with a similar chromen-2-one core but different substituents.

    Flavonoids: A class of compounds with similar structural features and biological activities.

Uniqueness

6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for scientific research.

Biological Activity

6-Ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, a derivative of the chromene class, has garnered attention due to its potential biological activities. This compound features a complex structure that includes a chromene nucleus, a hydroxyl group, and a piperidine moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in anti-inflammatory and neuroprotective contexts.

The compound's molecular formula is C27H28N2O5SC_{27}H_{28}N_{2}O_{5}S, with a molecular weight of 492.59 g/mol. Its structure can be represented as follows:

IUPAC Name ethyl 3 1 3 benzothiazol 2 yl 6 ethyl 7 hydroxy 4 oxo 8 piperidin 1 ylmethyl chromene 2 carboxylate\text{IUPAC Name }\text{ethyl 3 1 3 benzothiazol 2 yl 6 ethyl 7 hydroxy 4 oxo 8 piperidin 1 ylmethyl chromene 2 carboxylate}

Target Enzymes

The primary biological target for this compound is the cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. By inhibiting COX activity, the compound reduces the production of pro-inflammatory mediators derived from arachidonic acid.

Biochemical Pathways

The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, resulting in reduced inflammation and pain. This mechanism positions the compound as a potential anti-inflammatory agent.

Anti-inflammatory Activity

In various studies, compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance:

CompoundIC50 (µM)Target
Compound A1.52hAChE
Compound B4.95hMAO-A
6-Ethyl...TBDCOX Enzymes

These findings suggest that derivatives of this compound may exhibit enhanced anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like curcumin .

Neuroprotective Effects

Research indicates that chromene derivatives can also act as multi-target drugs for neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes is particularly relevant for Alzheimer's disease treatment.

In vitro studies have shown that compounds with structural similarities to 6-ethyl-7-hydroxy derivatives exhibit effective inhibition against both AChE and MAO enzymes:

CompoundIC50 (µM)Target
Compound C1.88hMAO-B
Compound D4.76hAChE

These results indicate the potential for developing dual inhibitors that could provide therapeutic benefits in treating Alzheimer's disease through improved neurotransmitter regulation .

Case Studies

  • Study on Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry evaluated several chromene derivatives for their anti-inflammatory properties using animal models. The results demonstrated that compounds similar to 6-Ethyl... significantly reduced edema and inflammatory markers compared to control groups .
  • Neuroprotective Research : Another study investigated the neuroprotective effects of various chromene derivatives against oxidative stress-induced neuronal damage in vitro. The findings indicated that these compounds could protect neuronal cells by modulating oxidative stress pathways and reducing apoptosis markers .

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

6-ethyl-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C23H25NO3/c1-2-16-13-19-18(17-9-5-3-6-10-17)14-21(25)27-23(19)20(22(16)26)15-24-11-7-4-8-12-24/h3,5-6,9-10,13-14,26H,2,4,7-8,11-12,15H2,1H3

InChI Key

ARURDPBQYKDPGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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